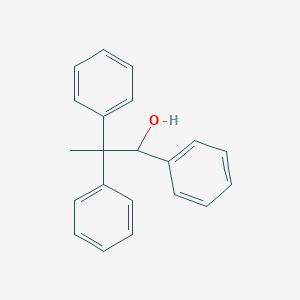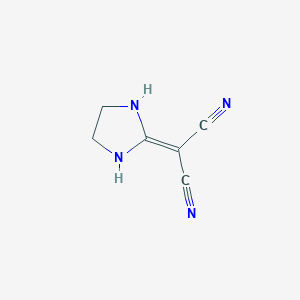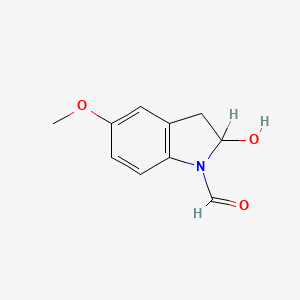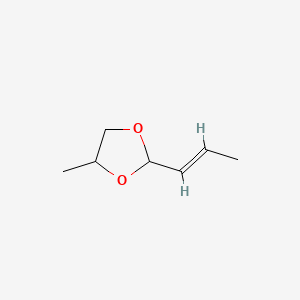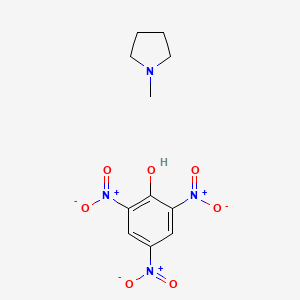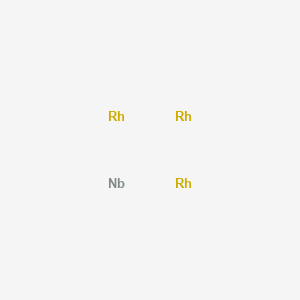![molecular formula C16H14O4Se2 B14726005 2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid CAS No. 10352-20-2](/img/structure/B14726005.png)
2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid is a flexible dicarboxylate ligand. This compound is known for its ability to form metal-organic frameworks (MOFs) and coordination polymers, which are of significant interest in materials science and chemistry .
Preparation Methods
The synthesis of 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid involves the reaction of 1,2-phenylenebis(methylene) with diselane and subsequent functionalization with carboxylic acid groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original state.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the benzene rings are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Scientific Research Applications
2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid has several scientific research applications:
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism by which 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid exerts its effects involves the formation of disulfide bonds and coordination complexes with metal ions. These interactions can alter the physical and chemical properties of the compound, making it useful in various applications. The molecular targets and pathways involved include the thiol groups in proteins and the metal-binding sites in coordination complexes .
Comparison with Similar Compounds
Similar compounds to 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid include:
2,2’-[1,2-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid: This compound has similar structural features but with sulfur atoms instead of selenium.
2,2’-[2,4,6-Trimethyl-1,3-phenylene]bis(methylene)bis(oxy)dibenzoic acid: This compound has oxygen atoms instead of selenium and additional methyl groups on the benzene ring.
2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dinicotinic acid: This compound has sulfur atoms and nicotinic acid groups instead of selenium and benzoic acid groups. The uniqueness of 2,2’-[Diselane-1,2-diylbis(methylene)]dibenzoic acid lies in its selenium atoms, which can form stronger and more stable bonds compared to sulfur, making it particularly useful in certain applications.
Properties
CAS No. |
10352-20-2 |
|---|---|
Molecular Formula |
C16H14O4Se2 |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
2-[[(2-carboxyphenyl)methyldiselanyl]methyl]benzoic acid |
InChI |
InChI=1S/C16H14O4Se2/c17-15(18)13-7-3-1-5-11(13)9-21-22-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
RBEDYTXUNDKAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



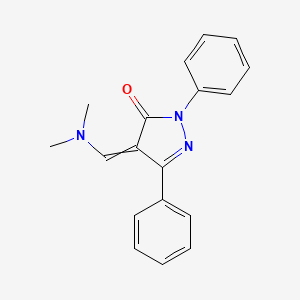
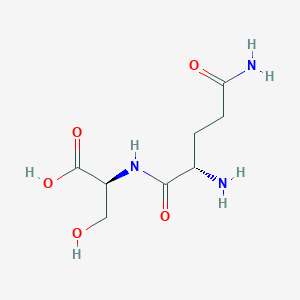
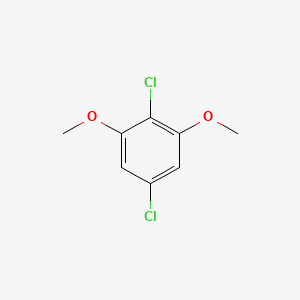
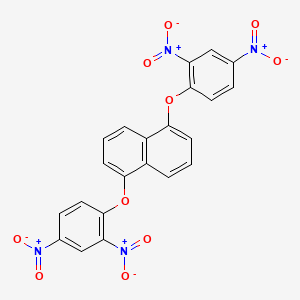
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
